![molecular formula C27H28N6O B5542068 4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5542068.png)

4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

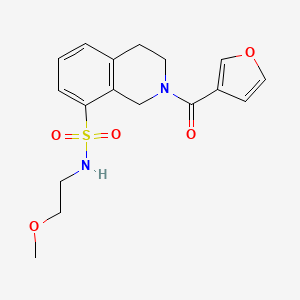

Descripción

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions including condensation, cyclo condensation, and direct methods. For example, a four-component cyclo condensation method has been utilized for the synthesis of related piperazine derivatives, which could be analogous to the synthesis of the target compound (Rajkumar, Kamaraj, & Krishnasamy, 2014). This indicates a complex synthetic route involving careful selection of reactants and conditions.

Molecular Structure Analysis

The molecular and crystal structures of related compounds, like 4,6-dimethylisothiazolo derivatives, show crystallization in the monoclinic system and exhibit specific cell constants and geometry (Karczmarzyk & Malinka, 2004). This suggests that the target compound may also exhibit unique structural features conducive to in-depth crystallographic studies.

Aplicaciones Científicas De Investigación

Cerebral Protective Agents

Research has identified novel arylpyrimidine derivatives with potential applications as cerebral protective agents. These compounds have shown anti-anoxic (AA) activity and anti-lipid peroxidation (ALP) activities, suggesting their utility in addressing cerebral conditions such as edema caused by arachidonate induction. The study discusses the structure-activity relationship of these compounds, highlighting the importance of the amino moiety position on the pyrimidine ring for their effectiveness (A. Kuno et al., 1992).

Radiochemical Labeling

Another study explored a new mixed ligand concept based on [99(m)Tc(OH2)3(CO)3]+ for radiochemical labeling, showing the versatility of pyrimidine and related compounds in creating complexes with potential applications in diagnostic imaging. This research underscores the ability to label bioactive molecules containing monodentate or bidentate donor sites, opening avenues for targeted imaging and therapy (S. Mundwiler et al., 2004).

Serotonin Antagonists

Further studies have synthesized derivatives of indoles with substitutions that affect serotonin receptors, providing a framework for developing novel therapeutic agents targeting central nervous system disorders. Such research indicates the therapeutic potential of pyrimidine derivatives in neuropsychopharmacology (K. Andersen et al., 1992).

Antioxidant and Antimicrobial Agents

Research on pyrazolopyridine derivatives has highlighted their antioxidant properties, with some compounds showing the ability to protect DNA from damage induced by bleomycin. This suggests the potential use of pyrimidine derivatives in developing agents to mitigate oxidative stress and related pathologies (M. Gouda, 2012).

Estrogen Receptor Binding

A study on pyrimidine-piperazine-chromene and -quinoline conjugates has evaluated their binding affinity to estrogen receptors, demonstrating potential applications in cancer research, particularly concerning hormone-dependent cancers (I. Parveen et al., 2017).

Propiedades

IUPAC Name |

[4-[6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-(4-phenylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N6O/c1-19-20(2)33(18-28-19)26-17-25(29-21(3)30-26)31-13-15-32(16-14-31)27(34)24-11-9-23(10-12-24)22-7-5-4-6-8-22/h4-12,17-18H,13-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGZIVAOPOBCJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=N1)C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide](/img/structure/B5541998.png)

![1-(ethylsulfonyl)-N-[2-methyl-1-(2-methylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5542002.png)

![(1S*,5R*)-6-benzyl-3-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5542017.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(2-naphthoyl)-7-azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B5542027.png)

![(3R*,4S*)-1-[2-(benzyloxy)benzoyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5542038.png)

![2-methyl-4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5542045.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(6-quinoxalinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5542050.png)